molecular formula C17H17NO2 B125701 Asimilobine CAS No. 6871-21-2

Asimilobine

Cat. No.: B125701
CAS No.: 6871-21-2
M. Wt: 267.32 g/mol
InChI Key: NBDNEUOVIJYCGZ-CYBMUJFWSA-N
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Description

Asimilobine (ASM) is a naturally occurring compound found in plants and fungi. It is a polyphenol that has been studied for its potential medicinal properties. It is a potent antioxidant and has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It is also known to have potential therapeutic effects on the cardiovascular system.

Scientific Research Applications

Neuroprotective and Neurotoxic Effects

Asimilobine, an aporphine isoquinoline alkaloid, has been studied for its effects on dopamine biosynthesis and L-DOPA-induced cytotoxicity in PC12 cells. Research has demonstrated that this compound significantly inhibits intracellular dopamine levels and reduces tyrosine hydroxylase (TH) activity and mRNA expression, indicating a potential role in modulating dopamine-related neurobiological processes. Furthermore, this compound enhanced L-DOPA-induced cytotoxicity in these cells, suggesting a complex interplay between this compound and dopamine-related pathways in neuronal cells (Jin, Lee, Kim, Ryu, Lim, Hwang, Lee, & Lee, 2008).

Potential in Treating Neurodegenerative Diseases

This compound and related compounds have shown promising results in enhancing neurite outgrowth in PC-12 cells. This effect is particularly noteworthy in the context of neurodegenerative diseases like Alzheimer's, where neurite outgrowth is a critical factor. This compound's ability to permeate the blood-brain barrier (BBB) further underscores its potential as a lead compound in the development of treatments for neurodegenerative diseases (Yano, Nakashima, Oda, Nakamura, & Matsuda, 2019).

Antimicrobial and Antioxidant Properties

This compound has demonstrated significant antimicrobial activity, particularly against Streptococcus mutans, a bacterium associated with dental caries. Its antioxidant capacity, as evaluated by the oxygen radical absorbance capacity (ORAC) method, further supports its potential in combating oxidative stress-related conditions (Lall, Kishore, Bodiba, More, Tshikalange, Kikuchi, & Oshima, 2017; Costa, Oliveira da Cruz, de Lourenço, de Souza Moraes, Nogueira, & Salvador, 2013).

Cytotoxicity in Cancer Research

This compound, along with other alkaloids from Annona triloba, has been evaluated for cytotoxic potential against various human solid tumor cell lines. These studies indicate that this compound and its derivatives could have applications in cancer research, particularly in identifying novel cytotoxic agents for cancer therapy (Majrashi, Ashpole, Khan, Sanders, Fantoukh, & Khan, 2021).

Mechanism of Action

Target of Action

Asimilobine, an aporphine isoquinoline alkaloid, primarily targets the dopamine biosynthesis pathway and acts as a serotonergic receptor antagonist . Dopamine is a neurotransmitter that plays several important roles in the human brain and body, and serotonin is a key hormone that stabilizes our mood, feelings of well-being, and happiness.

Mode of Action

This compound interacts with its targets by inhibiting dopamine biosynthesis and antagonizing serotonergic receptors . This means that it reduces the production of dopamine and blocks the action of serotonin, which can have various effects on the body and mind.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopamine biosynthesis pathway . By inhibiting this pathway, this compound can reduce the levels of dopamine in the body.

Pharmacokinetics

These properties can significantly impact the bioavailability of this compound, determining how much of the compound reaches its target sites in the body .

Result of Action

This compound’s inhibition of dopamine biosynthesis and antagonism of serotonergic receptors can lead to a decrease in dopamine levels and a blockage of serotonin action . This can result in various molecular and cellular effects, depending on the specific context and the other biochemical processes occurring in the body. For example, in PC12 cells, this compound has been shown to inhibit dopamine biosynthesis and enhance L-DOPA-induced cytotoxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature is a known modulator of alkaloid biosynthesis . Therefore, changes in environmental temperature could potentially affect the production and action of this compound.

Safety and Hazards

While specific safety and hazard information for Asimilobine is not detailed in the retrieved sources, it is generally recommended to ensure adequate ventilation when handling it, and to use personal protective equipment such as safety goggles, protective gloves, and impervious clothing .

Biochemical Analysis

Biochemical Properties

Asimilobine interacts with enzymes and proteins involved in dopamine biosynthesis and serotonergic receptors . It inhibits the production of dopamine, a neurotransmitter that plays several important roles in the brain and body . This compound also acts as an antagonist for serotonergic receptors, which are a type of G protein-coupled receptor that responds to the neurotransmitter serotonin .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to inhibit intracellular dopamine levels in a concentration-dependent manner in PC-12 cells . It also has been found to have antimalarial and anti-cancer activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with dopamine biosynthesis and serotonergic receptors. By inhibiting dopamine biosynthesis, this compound can affect the levels of dopamine available for neurotransmission . As a serotonergic receptor antagonist, this compound prevents serotonin from binding to its receptors, thereby influencing serotonin signaling .

Metabolic Pathways

As an inhibitor of dopamine biosynthesis, it’s likely that this compound interacts with enzymes involved in this pathway .

Transport and Distribution

Like other biochemical compounds, this compound is likely to be transported and distributed within cells and tissues through various mechanisms, potentially involving specific transporters or binding proteins .

Subcellular Localization

Given its biochemical properties, it’s likely that this compound localizes to specific compartments or organelles within the cell where it exerts its effects .

Properties

IUPAC Name

(6aR)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-17-14(19)9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(17)15(11)13/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDNEUOVIJYCGZ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CCN[C@H]3C2=C1C4=CC=CC=C4C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00988410
Record name 1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6871-21-2
Record name Asimilobine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6871-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asimilobine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006871212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00988410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6aS)-1-Methoxy-5,6,6a,7-tetrahydro-4H-benzo[i]perimidin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Asimilobine, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4H26TGS8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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